Pentyl 1-naphthyl ketone
Description
Contextualization within Aryl Ketone Chemistry
Aryl ketones are a significant class of organic compounds characterized by a carbonyl group attached to an aromatic ring and an alkyl or aryl group. fiveable.menumberanalytics.comiitk.ac.in Their structure, which combines aromatic and aliphatic features, gives rise to unique electronic and steric properties that influence their reactivity. fiveable.me Aryl ketones are fundamental building blocks in organic synthesis, serving as intermediates in the creation of more complex molecules like pharmaceuticals and fragrances. fiveable.menih.gov
A key reaction for synthesizing aryl ketones is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. fiveable.mewikipedia.org They can undergo various transformations, including reduction to secondary alcohols or alkanes, which are valuable processes in synthetic organic chemistry. fiveable.me The carbonyl group in ketones is polar, making the oxygen atom nucleophilic and the carbon atom electrophilic. wikipedia.org This polarity also results in higher boiling points compared to similar nonpolar compounds and allows for solubility in water through hydrogen bonding. numberanalytics.com
Significance of Naphthyl-Containing Ketones in Academic Research
Naphthyl-containing ketones, a specific subset of aryl ketones, have garnered considerable attention in academic research due to their diverse applications and interesting chemical properties. The naphthalene (B1677914) moiety, with its extended π-electron system, imparts unique photophysical and photochemical characteristics to these molecules. acs.orgnih.gov This has led to their investigation as potential triplet sensitizers in photochemical reactions. acs.org
Furthermore, the synthesis of naphthyl ketones is an active area of research, with various methods being developed to achieve efficient and regioselective production. researchgate.netacs.orgacs.orggoogle.com For instance, researchers have explored copper-mediated intramolecular aerobic oxidative cyclization and domino reactions to synthesize substituted naphthyl ketones. researchgate.netacs.org The development of new synthetic routes is crucial for accessing novel derivatives with potentially enhanced or new functionalities.
Chiral β-naphthyl-β-sulfanyl ketones, for example, are valuable building blocks for the synthesis of new drugs, including potential anti-breast cancer agents. nih.govnih.govsemanticscholar.org The ability to introduce chirality and various functional groups into the naphthyl ketone scaffold opens up avenues for creating a wide array of compounds with potential biological activities. nih.govnih.govsemanticscholar.org
Chemical and Physical Properties of Pentyl 1-naphthyl ketone
| Property | Value |
| Molecular Formula | C16H18O |
| Molar Mass | 226.32 g/mol |
| Density | 1.037 g/mL |
| Molar Volume | 218.3 mL/mol |
Table compiled from search result stenutz.eu
Spectroscopic Data of Related Naphthyl Ketones
Structure
3D Structure
Properties
CAS No. |
2876-61-1 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-naphthalen-1-ylhexan-1-one |
InChI |
InChI=1S/C16H18O/c1-2-3-4-12-16(17)15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |
InChI Key |
KLTWJOFUMZCJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Pentyl 1 Naphthyl Ketone and Analogues
Direct Synthesis Approaches
Direct approaches focus on constructing the ketone by forming the carbon-carbon bond between the naphthalene (B1677914) ring and the acyl group in a single key step.
The most traditional and widely employed method for synthesizing aryl ketones like pentyl 1-naphthyl ketone is the Friedel-Crafts acylation. researchgate.net This electrophilic aromatic substitution reaction involves treating an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. thieme-connect.comnih.gov
For the synthesis of this compound, naphthalene is reacted with hexanoyl chloride. The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the hexanoyl chloride by coordinating to the halogen, which facilitates the formation of a highly electrophilic acylium ion. nih.govnih.gov This acylium ion is then attacked by the electron-rich naphthalene ring. The reaction exhibits high regioselectivity, with substitution occurring almost exclusively at the C1 (α) position of the naphthalene ring due to the greater stability of the corresponding carbocation intermediate (arenium ion) compared to the C2 (β) attack. scilit.com
The reaction mechanism proceeds as follows:
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) reacts with hexanoyl chloride to form a complex, which then generates the resonance-stabilized hexanoyl acylium ion (CH₃(CH₂)₄CO⁺).
Electrophilic Attack: The π-electron system of the naphthalene ring attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the naphthalene ring and regenerating the Lewis acid catalyst. thieme-connect.com
It is crucial to use stoichiometric amounts of the Lewis acid because the product ketone is a Lewis base and forms a stable complex with the catalyst, preventing it from acting catalytically. researchgate.net The final ketone is liberated by an aqueous workup which destroys this complex. researchgate.net Other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. researchgate.net
| Catalyst System | Acylating Agent | Solvent | Key Features |
| AlCl₃ (stoichiometric) | Hexanoyl chloride | Dichloromethane, Nitrobenzene | Standard, high-yielding method; requires stoichiometric catalyst. scilit.comresearchgate.net |
| FeCl₃ | Acyl chloride | Dichloromethane | Milder alternative to AlCl₃, can reduce side reactions. researchgate.net |
| Zeolites (e.g., USY, Beta) | Acetic anhydride, Hexanoyl chloride | Liquid phase (e.g., p-xylene) | Heterogeneous catalyst, shape-selective, reusable. acs.org |
| SnO₂ nanosheets | Benzoyl chloride | Solvent-free | Nanoscale metal oxide catalyst, regioselective, up to 92% yield for related ketones. researchgate.net |
An alternative to direct acylation is the acetoacetic ester synthesis, a versatile method for preparing ketones from alkyl halides. masterorganicchemistry.com This pathway involves the alkylation of a β-ketoester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation.
To synthesize this compound via this route, one could start with a naphthyl-substituted β-ketoester, like ethyl 2-(naphthalen-1-yl)-3-oxobutanoate. However, a more direct adaptation for aryl ketones involves the alkylation of a β-ketoester with a suitable benzylic-type halide, followed by decarboxylation. A more relevant strategy for the target molecule would be the C-alkylation of a naphthoylacetate ester. For example, ethyl 1-naphthoylacetate can be deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate is then reacted with a pentyl halide (e.g., 1-bromopentane). The final step is the hydrolysis of the ester and subsequent decarboxylation upon heating in an acidic solution to yield the desired this compound. masterorganicchemistry.comuomustansiriyah.edu.iq
A similar strategy, the malonic ester synthesis, produces carboxylic acids but follows the same principle of alkylation followed by decarboxylation. organicchemistrytutor.comchemistrysteps.com Recently, one-pot alkylation-decarboxylation protocols using solid acid catalysts like Amberlyst-15 have been developed for the synthesis of flavoring ketones, demonstrating the industrial applicability of this pathway under solvent-free conditions. acs.orgnih.gov
| Method | Starting Materials | Key Steps | Product Type |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Alkyl halide(s) | 1. Deprotonation (NaOEt) 2. Alkylation (SN2) 3. Hydrolysis & Decarboxylation (H₃O⁺, heat) | α-Substituted ketone masterorganicchemistry.com |
| Malonic Ester Synthesis | Diethyl malonate, Alkyl halide(s) | 1. Deprotonation (NaOEt) 2. Alkylation (SN2) 3. Hydrolysis & Decarboxylation (H₃O⁺, heat) | α-Substituted carboxylic acid organicchemistrytutor.com |
| Benzylic Carbon Alkylation | Substituted benzyl (B1604629) alcohol, Acetoacetic ester | 1. Alkylation (Amberlyst-15) 2. Decarboxylation (HCl, heat) | Aryl ketone acs.orgnih.gov |
Modern synthetic chemistry offers powerful radical and anionic coupling methods for ketone formation, often under milder conditions than classical approaches.
Radical Coupling: Photoredox catalysis has emerged as a potent tool for generating radicals under visible light irradiation. nih.govbohrium.com One strategy involves the coupling of two distinct radical species. For instance, an N-heterocyclic carbene (NHC)-catalyzed reaction can couple aroyl fluorides with styrenes and a trifluoromethyl source to generate β-trifluoromethylated alkyl aryl ketones. bohrium.com This proceeds via the cross-coupling of a ketyl radical (generated from an acylazolium ion) and a benzylic radical. bohrium.com Other methods achieve the direct β-functionalization of cyclic ketones with aryl ketones through the merger of photoredox and organocatalysis, coupling a β-enaminyl radical with a ketyl radical anion. nih.gov These radical-radical couplings provide novel pathways to complex ketone structures. nih.gov
Anionic Coupling: Anionic strategies can assemble complex ketone frameworks through cascade reactions. For example, dilithio ketone α,β-dianions can be extended by reacting with alkenes to form α,δ-dianions. These intermediates can then react sequentially with different electrophiles at the δ and α positions, enabling three- or four-component coupling reactions to build ketone structures. researchgate.netacs.org Another approach utilizes carboxylic acids converted into redox-active esters, which can then serve as nucleophilic coupling partners with other carboxylic derivatives to produce ketones under mild, photoredox conditions. researchgate.netacs.org
One-pot syntheses enhance efficiency by combining multiple reaction steps in a single vessel without isolating intermediates, saving time, and reducing waste. rsc.org Several such protocols are applicable to the synthesis of this compound and its analogues.
One approach is a one-pot Friedel-Crafts acylation followed by a reduction, which serves as a surrogate for the more problematic Friedel-Crafts alkylation. figshare.com For the synthesis of aryl ketones, carboxylic acids can be converted in situ into acid halides using a halogenating agent and triphenylphosphine, which then undergo Friedel-Crafts acylation in the same pot. scilit.com Solvent-free, one-pot Friedel-Crafts acylations have also been developed, where the reactants are ground together with a Lewis acid like AlCl₃ at room temperature, offering a greener and simpler alternative. nih.gov
Furthermore, cascade reactions can lead to complex ketones in a single operation. A one-pot Friedel–Crafts acylation/cyclization of alkynes with benzoyl chlorides has been used to synthesize chromenones and thiochromenones. acs.org Another example is the one-pot synthesis of α,β-unsaturated ketones through sequential alkyne dimerization and hydration reactions. researchgate.net
| Protocol | Description | Key Reagents | Advantage |
| Acylation-Reduction | One-pot Friedel-Crafts acylation followed by ketone reduction. | Acyl chloride, AlCl₃, reducing agent | Surrogate for direct alkylation, avoids rearrangements. figshare.com |
| In Situ Acyl Halide Formation | Carboxylic acid is converted to acyl halide and then used in Friedel-Crafts acylation. | Carboxylic acid, PPh₃/Halogenating agent, AlCl₃ | Avoids handling of unstable acyl halides. scilit.com |
| Solvent-Free Acylation | Reactants are ground together without solvent. | Aromatic, Acyl halide, AlCl₃ | Environmentally friendly, simple, rapid. nih.gov |
| Sequential Addition/Oxidation | A multi-step reaction involving addition and oxidative cleavage to form naphthoate esters. | Acenaphthoquinone, 1,3-diketones, H₅IO₆ | Access to complex naphthyl derivatives in one pot. nih.gov |
Synthesis of Analogues and Functionalized Derivatives
The modification of the pentyl side chain provides access to a library of analogues with varied properties.
Homologation: The alkyl chain of a pre-formed ketone can be extended through homologation reactions. A recently developed palladium-catalyzed redox-relay Heck reaction allows for the multi-carbon homologation of aryl ketones. researchgate.net This method couples ketone-derived oxime esters with alkenols, leading to the formation of long-chain ketones and aldehydes via C-C bond cleavage and formation. researchgate.net Another approach is the Arndt-Eistert synthesis, a classical method for one-carbon homologation of carboxylic acids, which could be applied to a derivative of the ketone. Photoredox-catalyzed deacylation-aroylation strategies also enable the transformation of alkyl ketones into different aryl ketones. nih.govacs.org
Isomerization: The position of the carbonyl group along the alkyl chain can be altered through isomerization reactions. Rhodium or palladium catalysts can efficiently isomerize remote alkenyl alcohols into ketones. organic-chemistry.org A recently described method allows for the "chain-walking" isomerization of ketones, where the carbonyl group migrates along an alkyl chain. acs.org This transformation, catalyzed by pyrrolidine (B122466) and elemental sulfur, is thermodynamically controlled and allows for the selective formation of the most stable ketone isomer. For instance, this has been used to selectively isomerize 3-oxo-steroids to their 2-oxo-steroid counterparts, demonstrating a powerful method for late-stage molecular editing. acs.org
Incorporation of Polycyclic Moieties (e.g., Bicyclo[1.1.1]pentane)
The integration of strained polycyclic frameworks, such as bicyclo[1.1.1]pentane (BCP), into molecular design has gained significant traction as a strategy to create analogues of established compounds with modified physicochemical properties. BCPs are recognized as bioisosteres for groups like tert-butyl, internal alkynes, and aryl moieties. nih.govresearchgate.net Their three-dimensional structure offers an "escape from planarity," which can enhance solubility and metabolic stability in drug discovery. keaipublishing.comnewswise.com
Recent advancements have provided direct methods for the synthesis of BCP ketones. One notable approach involves the radical acylation of [1.1.1]propellane with aldehydes. nih.govresearchgate.net This method allows for the straightforward creation of BCP ketones with a broad range of substrates. nih.gov For instance, a metal-free method utilizing visible light and tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent enables the generation of acyl radicals from aldehydes, which then react with [1.1.1]propellane to form BCP-ketones at room temperature with good to excellent yields. keaipublishing.comnewswise.com This technique has even been used to synthesize a molecule containing two BCP rings for the first time. keaipublishing.comnewswise.com
Another strategy involves the direct addition of [1.1.1]propellane to semicarbazides in the presence of iron(II) phthalocyanine (B1677752) and tert-butyl hydroperoxide to produce BCP carboxamides and ketones. researchgate.net These methods represent a significant improvement over older techniques that often required harsh conditions, metal catalysts, or hazardous reagents. keaipublishing.comnewswise.com The development of these synthetic routes opens up new avenues for creating novel analogues of compounds like this compound, where the naphthyl or pentyl group could be replaced by a BCP moiety to explore new chemical space.
Stereoselective Synthetic Approaches
The synthesis of chiral molecules with high stereoselectivity is a critical aspect of modern organic chemistry. For ketones like this compound, where a chiral center could be introduced, stereoselective methods are of great interest.
One approach to achieve stereoselectivity is through the use of chiral organocatalysts. For example, a bifunctional quinine-derived sulfonamide organocatalyst has been developed for the asymmetric sulfa-Michael addition of naphthalene-1-thiol to trans-chalcone derivatives. nih.gov This reaction produces enantiomerically enriched β-naphthyl-β-sulfanyl ketones with high enantiomeric excess (up to 96% ee) under mild conditions and with low catalyst loading. nih.gov
Another powerful strategy is the boron-Wittig reaction of ketones, which can produce trisubstituted alkenylboronic esters with high stereocontrol. nih.gov The use of additives like pentamethyldiethylenetriamine (PMDTA) or trimethyl-1,4,7-triazacyclononane (TMTAN) allows for excellent stereoselectivity in the olefination of aryl alkyl ketones. nih.gov For instance, the reaction of acetophenone (B1666503) with a geminal bis(boronate) carbanion in the presence of TMTAN can yield the corresponding E-alkenylboronate with a 99:1 E:Z ratio. nih.gov
Furthermore, highly stereoselective methods for the synthesis of (Z)-silyl enol ethers from alkyl aryl ketones have been developed using an oxazaborolidinium ion catalyst. organic-chemistry.org This reaction proceeds with excellent stereoselectivity and high yields for a variety of aryl methyl ketones and alkyl phenyl ketones. organic-chemistry.org The resulting silyl (B83357) enol ethers are versatile intermediates for further transformations. organic-chemistry.org
Intramolecular palladium-catalyzed additions of aryl iodides to ketones have also been shown to proceed with excellent stereoselectivity, yielding bi- and tricyclic compounds. beilstein-journals.org These examples highlight the diverse and powerful tools available to chemists for the stereoselective synthesis of complex ketones.
Directed C-H Functionalization of Aromatic Ketones
Directed C-H functionalization has emerged as a powerful strategy for the regioselective modification of aromatic compounds, including ketones. sioc-journal.cn This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, enabling the formation of new C-C or C-X bonds at otherwise unreactive positions. sioc-journal.cnresearchgate.net
The ketone carbonyl group itself can act as a directing group, facilitating ortho-C-H functionalization. rsc.org Transition metals such as ruthenium, rhodium, and palladium have been widely used for this purpose. sioc-journal.cnrsc.org For example, ruthenium catalysts can mediate the ortho-alkylation and arylation of aromatic ketones. rsc.org Rhodium catalysts have been employed for the intermolecular nucleophilic addition of aromatic C-H bonds to ketones, with the steric hindrance of the directing group playing a crucial role in promoting reactivity. researchgate.net
Palladium-catalyzed reactions have also been extensively studied. For instance, palladium acetate (B1210297) can catalyze the synthesis of fluorenone derivatives from diaryl ketones through a double C-H activation process. rsc.org More recently, palladium catalysis has been used for the C4-arylation of 3-acetylindoles, demonstrating the ability to target specific positions on a heterocyclic core. acs.org
In some cases, a separate directing group is installed to achieve remote C-H functionalization. A versatile 1,2-diol directing template has been developed for the palladium-catalyzed meta-C-H functionalization of aromatic ketones. rsc.org This method involves the in situ formation of a ketal, which directs the catalyst to the meta position, followed by removal of the directing group. rsc.org These directed C-H functionalization strategies offer a highly efficient and atom-economical way to synthesize complex aromatic ketones that would be challenging to access through traditional methods.
Catalytic Strategies in Ketone Synthesis
Catalysis plays a pivotal role in the synthesis of ketones, offering milder reaction conditions, higher selectivity, and improved sustainability compared to stoichiometric methods. Both heterogeneous and homogeneous transition metal catalysts have been extensively developed for the synthesis of aryl ketones like this compound.
Heterogeneous Catalysis in Aryl Ketone Synthesis
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. researchgate.net In the context of aryl ketone synthesis, several effective heterogeneous systems have been developed.
One approach involves the use of palladium supported on various materials. For example, palladium supported on graphitic carbon nitride (Pd/g-C3N4) has been used for the carbonylative synthesis of diaryl ketones from aryl bromides and arylboronic acids. nih.gov Another system utilizes a palladium complex bound to MCM-41, a mesoporous silica (B1680970) material, for the Suzuki coupling of aromatic triazine esters with arylboronic acids to produce aryl ketones. continental.edu.pe This catalyst can be reused multiple times without a significant loss of activity. continental.edu.pe A phosphine-free heterogeneous palladium(0) catalyst immobilized in MCM-41 has also been developed for the cross-coupling of triorganoindiums with acid chlorides, providing a general route to various aryl ketones. researchgate.net
Zeolites, particularly H-β zeolites doped with metal salts like zirconium, have been investigated as catalysts for Friedel-Crafts acylation reactions in continuous-flow systems. researchgate.net These catalysts exhibit excellent activity and stability, allowing for continuous production of aryl ketones for extended periods. researchgate.net These examples demonstrate the potential of heterogeneous catalysis to provide more sustainable and industrially viable routes to aryl ketones.
Transition Metal Catalysis for Carbonyl Formation
Homogeneous transition metal catalysis offers a powerful and versatile toolkit for the formation of the carbonyl group in ketones. Palladium-catalyzed reactions are particularly prevalent in the synthesis of aryl ketones. organic-chemistry.orgrsc.org
A common strategy is the cross-coupling of an aryl species with an acyl equivalent. For example, palladium can catalyze the coupling of aryl boronic acids with acyl chlorides, carboxylic anhydrides, or even nitriles to form aryl ketones. organic-chemistry.orgrsc.org These reactions often exhibit high chemoselectivity and functional group tolerance. organic-chemistry.org A mild and efficient palladium-catalyzed protocol for the synthesis of aryl ketones from arylboronic acids and nitriles has been developed that operates in water, enhancing the sustainability of the process. rsc.org
Carbonylative cross-coupling reactions, where carbon monoxide is incorporated into the molecule, are another important method. A palladium-catalyzed carbonylative coupling of aryl iodides with unactivated alkyl bromides provides an efficient route to alkyl aryl ketones. chemistryviews.org This reaction utilizes CO generated in situ from formic acid, improving safety. chemistryviews.org
Nickel catalysis has also emerged as a powerful alternative for the synthesis of ketones from aldehydes. researchgate.netccspublishing.org.cn Nickel catalysts can promote the cross-coupling of aromatic aldehydes with organozinc reagents to form aryl ketones under mild conditions. researchgate.net Transition metal-catalyzed conversion of aldehydes to ketones can proceed through several mechanisms, including a carbonyl-Heck reaction or direct insertion of the catalyst into the aldehydic C-H bond. ccspublishing.org.cn These catalytic methods bypass the need for pre-functionalized starting materials and offer a direct and efficient pathway to a wide range of ketones. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. organicchemistrydata.org By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise location of each atom can be determined.
The ¹H NMR spectrum of pentyl 1-naphthyl ketone provides detailed information about the different types of protons and their neighboring environments within the molecule. The aromatic protons of the naphthyl group typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The specific chemical shifts and coupling patterns of these protons are characteristic of the 1-substituted naphthalene (B1677914) ring system.
The protons of the pentyl chain appear in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) are deshielded by the electron-withdrawing nature of the carbonyl and typically resonate around 2.9-3.1 ppm as a triplet. The subsequent methylene groups along the chain (β, γ, and δ) will appear progressively more upfield, with the terminal methyl group (ε-protons) being the most shielded and appearing as a triplet around 0.9 ppm. The integration of these signals confirms the number of protons in each unique environment.
A representative ¹H NMR data interpretation for this compound is presented below:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Naphthyl H |
| ~7.9 | d | 1H | Naphthyl H |
| ~7.8 | d | 1H | Naphthyl H |
| ~7.5-7.6 | m | 4H | Naphthyl H |
| ~3.0 | t | 2H | -CO-CH₂- |
| ~1.7 | m | 2H | -CO-CH₂-CH₂- |
| ~1.3-1.4 | m | 4H | -CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₃ |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of 195-210 ppm. libretexts.orglibretexts.org The carbon atoms of the naphthalene ring resonate in the aromatic region, generally between 120 and 140 ppm. libretexts.org The number of signals and their specific chemical shifts can confirm the 1-substitution pattern.
The carbon atoms of the pentyl chain appear in the upfield region of the spectrum. The carbon adjacent to the carbonyl group is the most deshielded of the aliphatic carbons. The chemical shifts of the other carbons in the pentyl chain will be found at progressively higher fields.
A representative ¹³C NMR data interpretation for this compound is presented below:
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O |
| ~124-136 | Naphthyl C |
| ~43 | -CO-CH₂- |
| ~31 | -CO-CH₂-CH₂- |
| ~24 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
For a more detailed and unambiguous structural assignment, two-dimensional (2D) NMR techniques are employed. researchgate.net Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. cornell.edu
COSY spectra reveal proton-proton couplings, helping to trace the connectivity of the protons within the pentyl chain and within the naphthalene ring system.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the pentyl chain and the naphthalene ring via the carbonyl group. For instance, correlations would be expected between the α-protons of the pentyl chain and the carbonyl carbon, as well as with the quaternary carbon and other nearby carbons of the naphthalene ring.
Mass Spectrometry for Molecular and Fragment Identification
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. msu.edu
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. unl.educhemicalbook.com This high accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₆H₁₈O) would be compared to the experimentally determined value to confirm its elemental composition.
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides valuable structural information. libretexts.orgnih.gov
A common fragmentation pathway for ketones is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org For this compound, this can lead to two primary fragment ions:
The naphthoyl cation: Cleavage of the bond between the carbonyl group and the pentyl chain would result in the formation of the stable naphthoyl cation (C₁₀H₇CO⁺). This fragment is often a prominent peak in the mass spectrum.
An acylium ion from the pentyl chain: Cleavage on the other side of the carbonyl group could lead to the loss of the naphthyl group and the formation of a pentanoyl cation.
Another significant fragmentation process is the McLafferty rearrangement, which can occur in ketones with a sufficiently long alkyl chain. aip.org This involves the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, leading to the elimination of a neutral alkene (in this case, butene) and the formation of a characteristic enol radical cation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as fundamental tools for elucidating the structural features of this compound. IR spectroscopy probes the vibrational modes of the molecule's covalent bonds, allowing for the identification of specific functional groups. UV-Vis spectroscopy, on the other hand, provides insights into the electronic transitions within the conjugated systems of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent parts: the ketone carbonyl group, the aromatic naphthyl ring, and the aliphatic pentyl chain.
The most prominent and diagnostic absorption is the carbonyl (C=O) stretching vibration. For aromatic ketones, where the carbonyl group is conjugated with an aromatic ring, this peak typically appears in the range of 1666–1690 cm⁻¹. wpmucdn.com This is a lower frequency compared to simple aliphatic ketones (around 1715 cm⁻¹) due to the resonance effect, which imparts partial single-bond character to the C=O bond. msu.edupressbooks.pub
Other significant absorptions include:
Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H bonds within the naphthalene ring. libretexts.org
Aliphatic C-H Stretching: Strong absorptions in the 2850–2960 cm⁻¹ region correspond to the C-H stretching vibrations of the pentyl group's CH₂ and CH₃ moieties. libretexts.org
Aromatic C=C Stretching: Medium to weak absorptions in the 1450–1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the naphthalene ring. libretexts.org
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of peaks, including C-C single bond stretching and various bending vibrations, which are unique to the molecule and serve as a "fingerprint" for identification. libretexts.org
Interactive Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ketone | C=O Stretch | 1666 - 1690 | Strong |
| Naphthyl Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Naphthyl Ring | Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Pentyl Chain | Aliphatic C-H Stretch | 2850 - 2960 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is dominated by the electronic transitions within its naphthyl chromophore. The presence of the carbonyl group and its conjugation with the aromatic system significantly influences the spectrum. Two main types of electronic transitions are expected:
π→π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. masterorganicchemistry.com For conjugated aromatic systems like naphthalene, these transitions typically occur at shorter wavelengths (higher energy), often with multiple bands. libretexts.org The extended conjugation in the naphthyl system leads to a bathochromic (red) shift compared to simpler aromatic rings like benzene. libretexts.org
n→π* Transitions: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. masterorganicchemistry.com For ketones, these transitions are characteristically of low intensity and appear at longer wavelengths (lower energy), typically in the 270–300 nm range. azooptics.com
The conjugation of the ketone's carbonyl group with the naphthalene ring system affects the energy of these transitions, often causing a shift in the absorption maxima (λ_max) to longer wavelengths. masterorganicchemistry.com
Interactive Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |
| π→π | Naphthyl Ring | ~220 - 280 | High |
| n→π | C=O (Ketone) | ~270 - 300 | Low |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete structural elucidation of this compound, including bond lengths, bond angles, and torsional angles, offering unambiguous proof of its molecular conformation in the solid state.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as Naphthyl phenyl ketone, provides insight into the likely structural features. nih.gov A single-crystal X-ray diffraction study would reveal the spatial orientation of the planar naphthalene ring relative to the ketone's carbonyl group and the flexible pentyl chain.
Key structural parameters that would be determined include:
Crystal System and Space Group: These describe the symmetry and repeating unit cell of the crystal lattice. nih.gov
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the fundamental repeating block of the crystal. nih.gov
Molecular Conformation: The analysis would show the dihedral angle between the plane of the naphthalene ring and the plane of the carbonyl group. It would also detail the conformation of the pentyl chain (e.g., an extended all-trans conformation or a more folded arrangement).
Intermolecular Interactions: The packing of molecules within the crystal lattice is governed by non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings of adjacent molecules. nih.gov
The data obtained from X-ray diffraction is crucial for understanding how the molecule's shape influences its physical properties and its interactions in a biological or chemical context.
Interactive Table 3: Representative Crystallographic Data for a Related Compound (Naphthyl phenyl ketone)
| Parameter | Value |
| Chemical Formula | C₁₇H₁₂O |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 6.215 |
| b (Å) | 12.803 |
| c (Å) | 15.398 |
| α (°) | 90.000 |
| β (°) | 90.000 |
| γ (°) | 90.000 |
| Volume (ų) | 1225.1 |
| Z (Molecules per unit cell) | 4 |
| Data sourced from PubChem for the analogous compound Naphthyl phenyl ketone to illustrate typical parameters. nih.gov |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular structure and conformational preferences of pentyl 1-naphthyl ketone. DFT calculations, which are based on the principles of quantum mechanics, allow for the optimization of molecular geometries to find the most stable energetic conformations. scienceopen.com
Researchers have employed DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), to determine the optimized structure of related naphthyl ketone derivatives. scienceopen.comnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, in a study on a related compound, the bond length of the C=O group in the ethylenic bridge was calculated to be 1.226 Å using DFT. nih.gov The predicted bond lengths and angles from DFT calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net
The conformational landscape of this compound is influenced by the rotational freedom around the single bonds connecting the pentyl chain and the naphthyl group to the ketone. DFT calculations are particularly useful in identifying the different possible conformers and their relative stabilities. eurjchem.com The overstabilization of conformations that maximize pi-electron conjugation is a known issue in standard DFT, which can be mitigated by using density-corrected DFT (DC-DFT) for more accurate conformational energy predictions. chemrxiv.org The most stable conformer is the one with the lowest energy, and its geometry dictates many of the molecule's physical and chemical properties. researchgate.net
Interactive Data Table: Calculated vs. Experimental Data for a Related Naphthyl Ketone Derivative
| Parameter | DFT Calculated Value | Experimental Value (X-ray) |
| C=O Bond Length | 1.226 Å | 1.222 Å |
Quantum Chemical Calculations of Reaction Pathways and Energetics
Quantum chemical calculations are a powerful approach for elucidating the mechanisms of chemical reactions involving this compound. nih.gov These calculations can map out the entire reaction pathway, including the structures of reactants, products, intermediates, and transition states. rsc.org By determining the energies of these species, researchers can calculate activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. nih.govacs.org
For example, in the synthesis of ketones, quantum chemical calculations can be used to study the aldol (B89426) condensation reaction, a common method for forming carbon-carbon bonds. google.com These calculations can help in understanding the reaction mechanism, including the formation of the β-hydroxy ketone intermediate and its subsequent dehydration. google.com DFT calculations have been used to investigate the energy barriers for various reaction steps, such as reductive eliminations and cycloadditions, in related systems. nih.govrsc.org
The choice of the theoretical method and basis set is crucial for obtaining accurate results. Methods like B3LYP and M06-2X, combined with appropriate basis sets such as 6-31G(d,p), are frequently used for these types of studies. rsc.org The insights gained from these computational studies can guide the design of more efficient synthetic routes and the development of new catalysts. nih.gov
Interactive Data Table: Calculated Activation Barriers for a Stepwise Cycloaddition Reaction
| Transition State | Activation Barrier (kcal/mol) |
| TS2a | 18.18 |
| TS2b | 5.84 |
Molecular Modeling and Simulation of Chemical Transformations
Molecular modeling and simulation techniques offer a dynamic perspective on the chemical transformations of this compound. These methods can simulate the behavior of molecules over time, providing insights into reaction dynamics and the influence of the environment, such as the solvent, on the reaction.
Molecular dynamics (MD) simulations can be used to study the conformational changes of the molecule and its interactions with other molecules in solution. researchgate.net This is particularly important for understanding reactions in a realistic environment, as solvent molecules can significantly affect reaction rates and pathways. Hybrid methods like ONIOM, which combine high-level quantum mechanics for the reacting part of the system with a lower-level method for the environment, are particularly useful for studying reactions in large molecular systems. acs.org
Molecular modeling is also employed to study the interactions of this compound and its derivatives with biological targets, such as enzymes. nih.gov Docking simulations, for example, can predict the binding mode of a molecule in the active site of a protein, which is crucial for drug design and understanding biological activity. nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com
Derivatization Strategies and Applications in Research
Chemical Derivatization for Enhanced Functionalization
Chemical derivatization of Pentyl 1-naphthyl ketone involves the transformation of the parent molecule to introduce new functional groups or modify existing ones. These strategies are often aimed at altering the molecule's physical or chemical properties, such as solubility, reactivity, or spectroscopic characteristics, to suit specific research applications. A primary method for derivatization is the functionalization at the α-position to the carbonyl group, which is a common strategy for ketones. nih.gov
One key approach is the aldol (B89426) condensation reaction, where a 1-naphthyl ketone, such as 1-acetonaphthone, reacts with an aldehyde (e.g., trans-cinnamaldehyde) to form a chalcone (B49325) analogue. scispace.com This reaction extends the conjugated π-system of the molecule, which can significantly alter its electronic and optical properties, making it a valuable building block for materials science and medicinal chemistry. scispace.comresearchgate.net The synthesis of such derivatives often involves base-catalyzed reactions under mild conditions. scispace.com
Another broad strategy involves tandem cyclization reactions, which can assemble complex molecules from simpler starting materials in an efficient manner. researchgate.net While traditional methods often rely on the stepwise introduction of substituents via electrophilic substitution, modern palladium(II)-catalyzed functionalization of alkynes represents a more advanced strategy for generating diverse naphthalene (B1677914) derivatives. researchgate.net These methods allow for the creation of polysubstituted naphthalene cores that can be further elaborated.
The table below summarizes representative derivatization reactions applicable to 1-naphthyl ketones for enhanced functionalization.
| Derivatization Strategy | Reagents/Catalysts | Resulting Functional Group/Product Type | Purpose of Derivatization |
| Aldol Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Chalcone Analogue (α,β-Unsaturated Ketone) | Extended π-conjugation, creation of novel bioactive compounds. scispace.com |
| α-Alkylation | Alkyl Halide, Base | α-Substituted Ketone | Introduction of new carbon frameworks. nih.gov |
| α-Heteroatom Functionalization | Electrophilic Heteroatom Source (e.g., for N, O, S) | α-Amino, α-Hydroxy, α-Thio Ketones | Introduction of heteroatoms for medicinal or material applications. nih.gov |
| Palladium-Catalyzed Annulation | Alkynes, Pd(OAc)₂, Oxidant | Polysubstituted Naphthalene Core | Efficient assembly of complex aromatic systems. researchgate.net |
Chiral Derivatization for Enantiomeric Analysis and Resolution
While this compound is not inherently chiral, derivatization can introduce a stereocenter, typically at the α-carbon or by reduction of the ketone to a chiral alcohol. The analysis and separation of the resulting enantiomers are crucial for studying their distinct biological activities or for use in asymmetric synthesis.
A primary application is the asymmetric reduction of the ketone to form the corresponding chiral alcohol, 1-(1-naphthyl)hexan-1-ol. The enantioselectivity of such reductions can be very high, exceeding 99%, when using specific catalysts like ruthenium complexes. acs.org The resulting enantiomers can then be analyzed and separated using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). acs.orgsemanticscholar.org
When direct separation of enantiomers is challenging, chiral derivatization is employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography methods. nih.gov An ideal CDA should be enantiomerically pure, react quickly and quantitatively without causing racemization, and enhance the detectability of the analyte. nih.gov For chiral alcohols derived from this compound, acid chlorides like N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) could be used to form diastereomeric esters. nih.gov
The development of bifunctional organocatalysts, such as those derived from cinchona alkaloids, has enabled the synthesis of enantiomerically enriched ketone derivatives. For example, the asymmetric sulfa-Michael addition of a thiol to a chalcone derived from a naphthyl ketone produces chiral β-naphthyl-β-sulfanyl ketones with high enantiomeric excess (ee). semanticscholar.org The enantiopurity of these products is typically determined by chiral HPLC analysis. semanticscholar.org
The table below outlines common approaches for the enantiomeric analysis and resolution of chiral derivatives of this compound.
| Method | Description | Analytical Technique | Key Reagents/Systems |
| Asymmetric Reduction | The ketone is reduced to a chiral alcohol using a stereoselective catalyst, creating an enantiomeric mixture. | Chiral HPLC or GC | ansa-Ru(II) Complexes, Oxazaborolidine Catalysts. acs.orgmdpi.com |
| Chiral Derivatization | The enantiomers are reacted with a chiral derivatizing agent (CDA) to form separable diastereomers. | Standard HPLC or GC | Chiral acids, isothiocyanates (e.g., NCS-OTPP). nih.gov |
| Direct Enantioseparation | The enantiomers are directly separated without derivatization using a chiral stationary phase (CSP). | Chiral HPLC | Columns like Chiralpak™ or Chiralcel™. mdpi.com |
| Asymmetric Synthesis | A chiral derivative is synthesized directly using a stereoselective reaction, yielding an enantioenriched product. | Chiral HPLC | Cinchona alkaloid-derived organocatalysts. semanticscholar.org |
Isotope Labeling for Mechanistic Probes and Analytical Quantification
Isotope labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. wikipedia.org In this method, one or more atoms in the this compound molecule are replaced with their heavier, stable isotopes (e.g., replacing ¹H with ²H (Deuterium), or ¹²C with ¹³C). wikipedia.orgtaylorandfrancis.com
For mechanistic studies, the position of the isotopic label in the products of a reaction can reveal the pathways of bond formation and cleavage. For instance, deuterium (B1214612) labeling on the pentyl chain could be used to study the mechanisms of metabolic oxidation. Similarly, a ¹³C label on the carbonyl carbon could be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to follow the transformation of the ketone group in a chemical reaction. wikipedia.org A convenient method for creating such labeled compounds includes the synthesis of ¹³C-labeled naphthalenes using commercially available sources like ¹³CH₃PPh₃I. nih.gov
In analytical chemistry, particularly in quantitative mass spectrometry, isotopically labeled versions of this compound serve as ideal internal standards. Because the labeled compound is chemically identical to the unlabeled analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects. nih.gov However, it is distinguishable by its higher mass. By adding a known amount of the labeled standard to a sample, the precise quantity of the unlabeled native compound can be determined by comparing the signal intensities of the two species. nih.gov This stable isotope dilution analysis is considered a gold standard for accurate quantification in complex matrices.
The table below details applications of isotope labeling for this compound.
| Labeling Strategy | Isotope | Purpose | Detection Method |
| Mechanistic Probe | ²H (Deuterium), ¹³C | To track the transformation of the molecule and elucidate reaction or metabolic pathways. wikipedia.orgnih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Quantitative Internal Standard | ²H (Deuterium), ¹³C | To provide accurate quantification of the unlabeled compound in complex samples via isotope dilution. nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). |
| Metabolic Flux Analysis | ¹³C | To trace the incorporation and flow of carbon atoms through metabolic networks within a biological system. nih.gov | Mass Spectrometry (MS). |
| Structural Elucidation | ¹³C | To aid in identifying unknown metabolites or reaction products by confirming the presence of the carbon skeleton from the parent molecule. taylorandfrancis.com | High-Resolution Mass Spectrometry (HRMS). |
Analytical Methodology Development and Validation for Ketone Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For ketone analysis, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized. bg.ac.rs
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. The development of an HPLC method for pentyl 1-naphthyl ketone involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity.
A common strategy for the analysis of ketones by HPLC involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govauroraprosci.com This reaction converts the carbonyl group into a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enhancing its detection by UV-Vis spectrophotometry. epa.govauroraprosci.com
Method Development Parameters:
Column: A reversed-phase C18 column is frequently employed for the separation of DNPH derivatives. auroraprosci.comnih.gov The nonpolar stationary phase interacts with the nonpolar regions of the analyte molecules.
Mobile Phase: A mixture of an organic solvent, such as acetonitrile, and an aqueous buffer is typically used as the mobile phase. sielc.com The composition of the mobile phase can be adjusted to control the retention time of the analytes. A gradient elution, where the mobile phase composition is changed during the run, can be used to separate a wide range of compounds with different polarities. ijpsr.com
Detection: UV-Vis detection is the most common method for analyzing DNPH derivatives, with the wavelength set to the maximum absorbance of the derivatives (around 360 nm). auroraprosci.com
Flow Rate and Temperature: These parameters are optimized to achieve good peak shape and resolution within a reasonable analysis time. auroraprosci.comijpsr.com
Illustrative HPLC Method Parameters for Ketone Analysis (as DNPH derivatives):
| Parameter | Value | Reference |
| Column | C18, 4.6 x 250 mm, 5 µm | auroraprosci.com |
| Mobile Phase | Acetonitrile:Water (65:35) | auroraprosci.com |
| Flow Rate | 1.0 mL/min | auroraprosci.com |
| Temperature | 30 °C | auroraprosci.com |
| Detection | UV at 360 nm | auroraprosci.com |
| Injection Volume | 20 µL | auroraprosci.com |
Gas Chromatography (GC) Method Development
Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. For this compound, which is amenable to volatilization, GC offers excellent resolution and sensitivity.
Method Development Considerations:
Column: A capillary column with a suitable stationary phase is crucial for achieving good separation. A common choice is a non-polar or medium-polarity phase, such as one based on phenyl methyl polysiloxane. nih.govderpharmachemica.com
Carrier Gas: An inert gas like helium or hydrogen is used as the carrier gas to transport the sample through the column. nih.gov
Temperature Program: The oven temperature is programmed to increase over time, allowing for the separation of compounds with different boiling points. nih.gov
Injector and Detector: The injector temperature is set high enough to ensure rapid volatilization of the sample without degradation. The detector, often a flame ionization detector (FID) or a mass spectrometer (MS), is chosen based on the required sensitivity and selectivity. nih.gov GC-MS provides both chromatographic separation and mass spectral information, enabling confident identification of the analytes. researchgate.netresearchgate.net
Typical GC-MS Parameters for Ketone Analysis:
| Parameter | Value | Reference |
| Column | Capillary, e.g., DB-5MS (30 m x 0.25 mm x 0.25 µm) | nih.gov |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | nih.gov |
| Oven Program | Initial temp. 40°C, ramped to 280°C | nih.gov |
| Injector Temp. | 250 °C | nih.gov |
| Detector | Mass Spectrometer (EI source at 70 eV) | nih.gov |
Spectroscopic Analytical Methods
Spectroscopic methods provide valuable information about the chemical structure and concentration of analytes. For this compound, near-infrared spectroscopy is a particularly useful tool.
Near-Infrared Spectroscopy (NIRS) for Process Monitoring and Characterization
Near-infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 780 to 2500 nm). tesisenred.net This technique is particularly well-suited for process analytical technology (PAT) applications, allowing for real-time monitoring and control of manufacturing processes. tesisenred.net
NIRS is sensitive to overtones and combination bands of fundamental molecular vibrations, providing information about the chemical composition and physical properties of a sample. tesisenred.net For this compound, NIRS can be used to:
Monitor reaction progress: By tracking changes in the NIR spectrum, the conversion of reactants to products can be monitored in real-time.
Quantify the concentration of this compound: Calibration models can be developed to relate the NIR spectrum to the concentration of the ketone.
Characterize raw materials and final products: NIRS can be used to verify the identity and quality of starting materials and to ensure the final product meets specifications.
The development of a NIRS method involves collecting spectra from a set of calibration samples with known concentrations of this compound. tesisenred.net These spectra are then used to build a mathematical model that can predict the concentration of the ketone in unknown samples. tesisenred.net
Chemometric Applications in Spectral Data Analysis
The large and complex datasets generated by spectroscopic techniques like NIRS necessitate the use of chemometrics for data analysis and interpretation. tesisenred.net Chemometrics is the application of mathematical and statistical methods to chemical data.
For the analysis of spectral data of this compound, chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed.
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of the data while retaining the most important information. nih.gov It can be used to visualize the relationships between samples and to identify outliers or trends in the data. nih.gov
Partial Least Squares (PLS) Regression: PLS is a supervised regression technique used to build calibration models that relate the spectral data to a property of interest, such as the concentration of this compound. tesisenred.net PLS is particularly useful when the spectral data is complex and contains a large number of variables. tesisenred.net
Development of Reference Standards and Robust Analytical Protocols
The availability of high-purity reference standards is essential for the validation of any analytical method. For this compound, a well-characterized reference standard is required to:
Confirm the identity of the analyte: The retention time and/or mass spectrum of the analyte in a sample can be compared to that of the reference standard.
Calibrate the instrument: A calibration curve is constructed by analyzing a series of solutions containing known concentrations of the reference standard. This curve is then used to determine the concentration of the analyte in unknown samples.
Assess the accuracy and precision of the method: The reference standard is used to prepare quality control samples that are analyzed alongside the unknown samples to ensure the method is performing correctly.
The development of a robust analytical protocol involves a comprehensive validation process to demonstrate that the method is suitable for its intended purpose. This includes evaluating parameters such as:
Specificity: The ability of the method to measure the analyte of interest in the presence of other components.
Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte. mdpi.com
Accuracy: The closeness of the measured value to the true value. mdpi.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. mdpi.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. ijpsr.com
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. ijpsr.com
By establishing well-defined analytical protocols and utilizing high-purity reference standards, the reliable and accurate analysis of this compound can be ensured.
Biochemical Interactions and Transformations Non Clinical Academic Research
Enzyme-Catalyzed Reactions Involving Ketone Substrates
Enzymes are highly efficient biocatalysts capable of performing reactions with remarkable chemo-, regio-, and stereoselectivity under mild conditions. nih.govresearchgate.net Their application in organic synthesis, particularly for the production of chiral compounds from prochiral ketones, has grown significantly. nih.govresearchgate.net The transformation of aryl ketones, a class that includes Pentyl 1-naphthyl ketone, is a key area of research, leveraging biocatalysis for creating valuable chemical entities. nih.govnih.govresearchgate.net
Enzyme specificity is the ability of an enzyme to select a particular substrate from a group of chemically similar compounds. This molecular recognition process relies on the complementary structural properties between the enzyme's active site and the substrate. Enzymes exhibit varying degrees of specificity, which can be categorized as absolute, group, bond, or stereochemical. wikipedia.org
| Substrate Type | General Enzyme Acceptance | Structural Considerations for this compound |
| Aromatic Ketones | Many ketone-acting enzymes accept aromatic substrates. researchgate.net | The 1-naphthyl group presents a large, planar hydrophobic moiety that must fit within the enzyme's active site. |
| Aliphatic Ketones | Chain length and branching can significantly influence binding and turnover. | The n-pentyl chain offers flexibility but also contributes to the molecule's overall size and hydrophobicity. |
| Prochiral Ketones | A major class of substrates for stereoselective transformations. mdpi.com | As a prochiral ketone, it is a potential substrate for enzymes that produce specific enantiomers of the corresponding alcohol. |
Table 1: An illustrative overview of enzyme substrate considerations for different ketone types relevant to this compound.
A significant area of biocatalysis research is the reduction of prochiral ketones to form enantiopure chiral alcohols, which are valuable building blocks in the pharmaceutical and chemical industries. nih.govnih.gov This transformation is primarily catalyzed by oxidoreductases, particularly alcohol dehydrogenases (ADHs). tudelft.nl These enzymes facilitate the transfer of a hydride from a cofactor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), to the carbonyl carbon of the ketone. tudelft.nl
For the biocatalytic reduction to be efficient and continuous, the oxidized cofactor (NAD(P)+) must be regenerated back to its reduced state. researchgate.nettudelft.nl In whole-cell biocatalysis, this regeneration is often handled by the cell's endogenous metabolic pathways, sometimes aided by the addition of a co-substrate like glucose or glycerol. nih.govmdpi.com The stereoselectivity of the reduction, which determines whether the (R)- or (S)-alcohol is produced, is a critical feature of the specific enzyme used. mdpi.com this compound, as a prochiral aryl-alkyl ketone, is a suitable candidate for such stereoselective reduction by an appropriately selected oxidoreductase.
| Enzyme Type | Reaction Catalyzed | Cofactor | Relevance to this compound |
| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a ketone to a secondary alcohol. tudelft.nl | NAD(P)H | Would catalyze the reduction of the carbonyl group to a hydroxyl group, forming 1-(naphthalen-1-yl)hexan-1-ol. |
| Ketone Reductases (KREDs) | A sub-class of oxidoreductases optimized for ketone reduction. nih.gov | NAD(P)H | High potential for efficient and highly stereoselective conversion. |
| Baeyer-Villiger Monooxygenase | Oxidizes ketones to esters. mdpi.com | NAD(P)H | Could potentially convert this compound into an ester through oxygen insertion. |
Table 2: Summary of common oxidoreductase activities on ketone functional groups.
Molecular Docking Studies of Ketone-Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This in-silico method is valuable for understanding the structural basis of enzyme-substrate specificity and for predicting the binding affinity, which is often expressed as a docking score in kcal/mol. nih.govresearchgate.net
In the context of this compound, docking studies could be employed to simulate its interaction with the active site of a selected enzyme, such as a ketone reductase. The simulation would identify key interactions, such as:
Hydrophobic interactions: Between the naphthyl ring and pentyl chain and nonpolar amino acid residues in the enzyme's binding pocket.
Hydrogen bonding: Involving the carbonyl oxygen of the ketone and hydrogen-bond donor residues (e.g., Serine, Tyrosine) in the active site.
Steric compatibility: Assessing whether the molecule fits within the active site without unfavorable clashes.
Such studies have been successfully used to investigate the binding of various molecules, including those with naphthyl ekb.egresearchgate.net or ketone moieties, nih.gov to their respective protein targets. For example, docking studies on 1,8-naphthyridine derivatives helped elucidate their binding energy with the human estrogen receptor. researchgate.net The results can guide rational enzyme engineering efforts to improve activity or selectivity towards a specific substrate.
| Compound Class | Protein Target Example | Typical Binding Energy Range (kcal/mol) | Key Interactions Predicted |
| Naphthol derivatives | Histone Deacetylase 2 (HDAC2) | -9.08 to -10.08 ekb.eg | Hydrogen bonds, hydrophobic interactions |
| 1,8-Naphthyridine derivatives | Human Estrogen Receptor | -137 to -148 researchgate.net | Hydrophobic interactions, pi-stacking |
| Methyl Ketone Herbicides | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Not specified | Carbonyl and aromatic group interactions nih.gov |
Table 3: Examples of molecular docking studies with compounds containing structural features similar to this compound.
Structure-Activity Relationship (SAR) Studies in Biological Contexts (excluding clinical pharmacology)
Structure-Activity Relationship (SAR) studies are investigations into how the chemical structure of a compound influences its biological activity. nih.gov In a non-clinical context, this involves systematically modifying parts of a lead molecule and observing how these changes affect its interaction with a biological target, such as an enzyme or receptor.
For this compound, an SAR study could explore several structural aspects:
Alkyl Chain Length: Investigating how shortening or lengthening the pentyl chain affects enzyme inhibition or substrate efficiency.
Naphthyl Ring Position: Comparing the activity of the 1-naphthyl isomer with the 2-naphthyl isomer.
Substituents on the Naphthyl Ring: Adding electron-donating or electron-withdrawing groups to the aromatic system to probe electronic effects on binding and reactivity.
SAR studies on related structures, such as 1,4-naphthoquinone derivatives, have shown that electronic parameters and the nature of side-chain substituents have a significant influence on biological activity. researchgate.net Similarly, research on a series of N-[2-(naphthalen-1-yl)] amides established clear SAR for their activity as K(ATP) channel openers. nih.gov These studies provide a framework for how the structural features of this compound could be dissected to understand the molecular determinants of its biochemical interactions.
| Structural Modification | Potential Impact on Activity | Example from Related Compounds |
| Varying Alkyl Chain | Alters hydrophobicity and steric fit in the active site. | SAR studies on small methyl ketones showed that substituents are crucial for herbicidal activity. nih.gov |
| Isomeric Position of Ketone | Changes the overall shape and presentation of functional groups to the enzyme. | The position of substituents on the naphthyl core was critical for the activity of K(ATP) channel openers. nih.gov |
| Ring Substitution | Modifies electronic properties (HOMO/LUMO energies) and can introduce new interaction points. | For 1,4-naphthoquinones, the electronic properties of the side-chain double bond were found to be significant for activity. researchgate.net |
Table 4: Illustrative Structure-Activity Relationship (SAR) considerations for this compound based on analogous compound classes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
